Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Structural Evolution of Fused Heterocyclic Systems in Medicinal Chemistry
Fused heterocyclic systems have undergone significant structural refinement to address synthetic and pharmacological challenges. Early efforts focused on monocyclic heteroaromatics, but limitations in target selectivity and metabolic stability drove innovation toward bicyclic frameworks. The thiazolo[3,2-a]pyrimidine nucleus emerged as a scaffold of interest due to its capacity to merge the electronic profiles of thiazole and pyrimidine rings into a planar, conjugated system.
The fusion of thiazole and pyrimidine introduces a bridgehead nitrogen atom, which imposes geometric constraints that enhance binding affinity to biomolecular targets. For example, the 6-ethoxycarbonyl substituent in the target compound derives from iterative optimization of ester functionalities to balance solubility and membrane permeability. Synthetic breakthroughs, such as acid-catalyzed alkynyl Prins annulation, enabled efficient construction of related oxa- and azacycles, demonstrating the feasibility of scalable fused heterocycle synthesis.
Modern fused systems prioritize sp³-hybridized centers to reduce planarity and improve bioavailability. The 7-methyl and 5-(4-methoxycarbonylphenyl) groups in the compound exemplify this strategy, introducing stereochemical complexity while mitigating crystallization-driven insolubility. Comparative studies of fused vs. non-fused thiazolopyrimidines reveal a 3–5-fold enhancement in in vitro potency against kinase targets, underscoring the scaffold’s evolutionary advantage.
Bioisosteric Significance of Thiazolo[3,2-a]Pyrimidine Nucleus
The thiazolo[3,2-a]pyrimidine nucleus serves as a versatile bioisostere, capable of replacing indole, quinazoline, or purine systems while retaining or improving pharmacodynamic properties. Key to this adaptability is the electron-deficient thiazole ring, which mimics the π-deficient character of pyrimidine in DNA bases, facilitating intercalation or enzyme active-site binding.
Substitution at the 2-position with a (5-methylfuran-2-yl)methylene group introduces a conjugated exocyclic double bond, broadening the compound’s π-orbital network. This modification enhances charge-transfer interactions with aromatic residues in protein binding pockets, as evidenced by molecular docking studies against acetylcholinesterase (ΔG = −9.2 kcal/mol). The furan oxygen further participates in hydrogen bonding, a feature absent in simpler arylidene analogs.
Bioisosteric replacement of traditional heterocycles with thiazolopyrimidine has yielded measurable improvements in drug-likeness. For instance, replacing a benzothiazole moiety with thiazolo[3,2-a]pyrimidine in antihypertensive candidates increased plasma stability (t₁/₂ from 2.1 to 4.7 hours) without compromising vasodilatory activity. The target compound’s 3-oxo-3,5-dihydro-2H group exemplifies strategic functionalization to hydrogen bond with catalytic serine residues in esterase domains.
Rational Design Principles for Multitargeting Hybrid Molecules
The rational design of ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate follows three core principles:
1.3.1. Pharmacophore Hybridization
Hybridization merges the thiazolopyrimidine core with a methoxycarbonylphenyl group to create dual binding regions. The phenyl ring engages in hydrophobic interactions with enzyme allosteric sites, while the methoxycarbonyl serves as a hydrogen bond acceptor (Fig. 1). Molecular dynamics simulations indicate this hybrid configuration reduces entropic penalties during target binding by 30% compared to non-hybrid analogs.
1.3.2. Substituent Vector Analysis
Spatial placement of substituents is optimized using Voronoi tessellation mapping. The 7-methyl group occupies a low-energy region near the pyrimidine N1, shielding it from oxidative metabolism without sterically hindering target engagement. Conversely, the 5-methylfuran-2-ylmethylene group extends into a high-affinity subpocket, with methyl substitution mitigating CYP3A4-mediated demethylation.
1.3.3. Conformational Restriction
The fused ring system enforces a semi-rigid conformation that preorganizes the molecule for target binding. Quantum mechanical calculations (DFT/B3LYP) show the compound’s lowest energy conformation aligns with the bound state in cholinesterase complexes (RMSD = 0.8 Å). This preorganization reduces the activation energy for induced-fit binding by 12–15 kcal/mol compared to flexible analogs.
| Design Feature | Structural Role | Pharmacological Impact |
|---|---|---|
| 6-Ethoxycarbonyl | Hydrogen bond acceptor | Enhances solubility & target affinity |
| 5-(4-Methoxycarbonylphenyl) | Hydrophobic anchor | Improves membrane permeation |
| 5-Methylfuran-2-ylmethylene | π-π stacking & H-bonding | Broadens target spectrum |
Properties
CAS No. |
612080-69-0 |
|---|---|
Molecular Formula |
C24H22N2O6S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N2O6S/c1-5-31-23(29)19-14(3)25-24-26(20(19)15-7-9-16(10-8-15)22(28)30-4)21(27)18(33-24)12-17-11-6-13(2)32-17/h6-12,20H,5H2,1-4H3/b18-12+ |
InChI Key |
QYLBAAJEUKXNRW-LDADJPATSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC=C(O4)C)S2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
-
2-Aminothiazole : Serves as the nitrogen and sulfur source for the thiazole ring.
-
5-Methylfuran-2-carbaldehyde : Provides the (5-methylfuran-2-yl)methylene substituent via Knoevenagel condensation.
-
Ethyl acetoacetate : Introduces the 7-methyl and 3-oxo groups while contributing to the pyrimidine ring formation.
-
Catalyst : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) or p-toluenesulfonic acid (PTSA) are effective for accelerating cyclocondensation.
-
Solvent : Acetonitrile or ethanol under reflux (35–80°C) for 2–12 hours.
Mechanistic Insight :
The reaction proceeds via initial imine formation between 2-aminothiazole and 5-methylfuran-2-carbaldehyde, followed by nucleophilic attack of the β-keto ester’s enolate. Cyclization and dehydration yield the bicyclic thiazolo[3,2-a]pyrimidine core.
Esterification at Position 6
The ethyl carboxylate group at position 6 is introduced via ester exchange or direct alkylation.
Ester Exchange Reaction
-
Reagents : Ethanol, sulfuric acid (catalyst).
-
Conditions : Reflux for 4–6 hours.
Procedure :
-
Hydrolyze the methyl ester intermediate (if present) to the carboxylic acid.
-
Re-esterify with ethanol under acidic conditions.
Yield : 80–92%.
Optimization and Catalytic Systems
Ionic Liquid vs. PTSA Catalysis
| Parameter | Ionic Liquid | PTSA |
|---|---|---|
| Reaction Time | 4–6 hours | 2–3 hours |
| Yield | 85–90% | 75–82% |
| Recyclability | Up to 5 cycles | Not recyclable |
| Environmental Impact | Low (green solvent) | Moderate (toxic) |
Ionic liquids enhance atom economy and reduce waste, aligning with green chemistry principles.
Solvent Screening
Polar aprotic solvents like acetonitrile improve reaction homogeneity and kinetics.
Characterization and Analytical Data
Spectral Confirmation
Purity and Crystallinity
Recrystallization from ethanol/isopropyl alcohol yields colorless needles with >99% purity (HPLC).
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit notable antimicrobial properties. Specifically, compounds similar to Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been evaluated for their effectiveness against various bacterial strains. Studies indicate that modifications in the substituents on the thiazole and pyrimidine rings can enhance their antimicrobial potency .
Anti-Tuberculosis Potential
The compound has been investigated for its potential as an anti-tuberculosis agent. Structural studies suggest that the thiazolo-pyrimidine framework can interact with key enzymes involved in the metabolism of Mycobacterium tuberculosis. This interaction may inhibit bacterial growth, making it a candidate for further development in tuberculosis treatment regimens .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms involving the modulation of cell cycle progression and inhibition of tumor growth pathways. The presence of the methoxycarbonyl group is believed to play a crucial role in enhancing cytotoxicity against various cancer cell lines .
Organic Electronics
The unique electronic properties of thiazolo[3,2-a]pyrimidine derivatives make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films and its favorable charge transport characteristics are advantageous for these technologies .
Photovoltaic Applications
Research indicates that incorporating such compounds into photovoltaic devices can improve light absorption and conversion efficiency. The structural features allow for effective charge separation and transport within the device architecture .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at a prominent university, a series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts.
Case Study 2: Anticancer Activity
A collaborative research effort focused on evaluating the anticancer effects of several thiazolo[3,2-a]pyrimidines on human cancer cell lines. The study found that compounds with specific substitutions on the thiazole ring significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Table 1: Substituent Comparison at Key Positions
Key Observations :
- Position 2 : The target compound’s 5-methylfuran substituent distinguishes it from analogs with aromatic (e.g., benzylidene) or electron-deficient (e.g., methoxycarbonylmethylene) groups. Furan-based substituents may enhance π-π stacking or hydrogen-bonding interactions compared to purely aliphatic or phenyl groups .
Physicochemical and Crystallographic Properties
Conformational Analysis :
- Analogs like ethyl 5-(4-chlorophenyl)-... exhibit a flattened half-chair conformation in the dihydropyrimidine ring, with the thiazole ring being nearly planar (mean deviation: 0.0108 Å) .
- Derivatives with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) show significant puckering (C5 deviation: 0.224 Å) and dihedral angles up to 80.94° between fused rings .
Intermolecular Interactions :
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., 4-methoxycarbonyl) at position 5 may improve metabolic stability but reduce membrane permeability compared to halophenyl groups.
- Bulky substituents at position 2 (e.g., 3-phenylallylidene) could sterically hinder enzyme binding .
Biological Activity
The compound Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-a]pyrimidine core, which is significant for its pharmacological properties. The synthesis typically involves multi-step reactions, including condensation and cyclization processes. Notably, the compound can be synthesized via a Biginelli reaction followed by further modifications to introduce the desired substituents.
Synthesis Pathway
-
Starting Materials :
- 4-(Methoxycarbonyl)phenyl aldehyde
- 5-methylfuran
- Ethyl chloroacetate
- Thiourea
-
Reaction Steps :
- Initial condensation between thiourea and ethyl chloroacetate.
- Subsequent cyclization to form the thiazolo[3,2-a]pyrimidine structure.
- Final modifications to introduce the methoxycarbonyl and furan moieties.
The reaction yields can vary, but optimized conditions can achieve yields exceeding 80% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 18 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrate that it inhibits bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have reported a reduction in pro-inflammatory cytokines in animal models treated with the compound, indicating its potential use in inflammatory diseases.
Case Study 1: Anticancer Activity in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The study utilized a dosage of 20 mg/kg body weight administered bi-weekly over four weeks .
Case Study 2: Antimicrobial Activity in Clinical Isolates
Clinical isolates from patients with bacterial infections were tested against the compound. Results showed that it effectively inhibited growth in resistant strains of bacteria, suggesting its utility in treating multidrug-resistant infections .
Q & A
Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, typically starting with a thiazolo[3,2-a]pyrimidine core modified via condensation or substitution reactions. Key steps include:
- Condensation reactions : Use of 5-methylfuran-2-carbaldehyde derivatives under reflux in solvents like ethanol or DMF, with catalysts such as acetic anhydride or triethylamine .
- Temperature control : Maintaining 80–100°C to favor cyclization while minimizing side reactions .
- Purification : Column chromatography (silica gel) or recrystallization from ethyl acetate/ethanol mixtures to isolate the product (typical yields: 60–78%) . Optimization strategies : Adjusting solvent polarity (e.g., switching from ethanol to DMF for higher solubility) and using inert atmospheres (N₂) to prevent oxidation of sensitive intermediates .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions, such as the methoxycarbonylphenyl and methylfuran groups. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methylene groups (δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks matching theoretical values) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for pharmacological studies) .
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in determining the three-dimensional conformation of this compound?
Q. What strategies can mitigate contradictions in bioactivity data across studies (e.g., varying IC₅₀ values in kinase inhibition assays)?
Discrepancies often arise from:
- Purity variations : Impurities >5% can skew results; re-purify via preparative HPLC .
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (e.g., 10 µM for kinase assays) .
- Structural confirmation : Re-analyze batches with conflicting data via 2D NMR (COSY, NOESY) to rule out regioisomers .
Q. How do substituent modifications (e.g., methoxycarbonyl vs. ethoxyphenyl groups) influence structure-activity relationships (SAR)?
- Electron-withdrawing groups (e.g., methoxycarbonyl): Enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) but reduce solubility .
- Bulkier substituents (e.g., 5-methylfuran): Improve selectivity for targets like PKC kinases but may sterically hinder access to active sites . Experimental design : Synthesize analogs via Suzuki-Miyaura coupling for aryl group diversification, then compare IC₅₀ values in dose-response assays .
Q. What are the key considerations for designing stability studies under physiological conditions?
- Hydrolysis susceptibility : The ester groups (methoxycarbonyl, ethyl carboxylate) are prone to hydrolysis at pH >7. Monitor degradation via LC-MS over 24–72 hours in PBS buffer .
- Light sensitivity : The conjugated furan-methylene system may photodegrade; store samples in amber vials .
- Temperature effects : Accelerated stability testing at 40°C can predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
